(3-Fluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
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Overview
Description
(3-Fluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group and a bromobenzodioxole moiety connected through a propenoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenol and 6-bromo-1,3-benzodioxole.
Esterification: The 3-fluorophenol is first esterified with an appropriate acid chloride or anhydride to form the corresponding ester.
Aldol Condensation: The ester is then subjected to an aldol condensation reaction with 6-bromo-1,3-benzodioxole in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the propenoate linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors for the esterification step to increase efficiency and yield.
Automated Aldol Condensation: Employing automated systems for the aldol condensation reaction to ensure consistent product quality.
High-Throughput Purification: Using high-throughput purification methods such as preparative HPLC to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the benzodioxole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
(3-Fluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction: Modulating signal transduction pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-fluorophenyl (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-propenoate: Similar structure with a chlorine atom instead of bromine.
3-fluorophenyl (E)-3-(6-methyl-1,3-benzodioxol-5-yl)-2-propenoate: Similar structure with a methyl group instead of bromine.
Uniqueness
(3-Fluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H10BrFO4 |
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Molecular Weight |
365.15 g/mol |
IUPAC Name |
(3-fluorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H10BrFO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2 |
InChI Key |
JZKRCTVESFPFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)F)Br |
Origin of Product |
United States |
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